5-Amino-6-chloro-2,1,3-benzothiadiazole

概述

描述

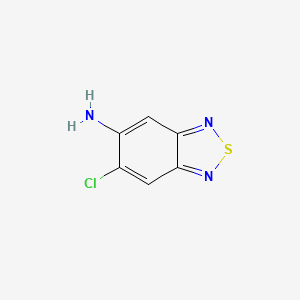

5-Amino-6-chloro-2,1,3-benzothiadiazole is a heterocyclic compound with the molecular formula C6H4ClN3S. It is a derivative of benzothiadiazole, characterized by the presence of an amino group at the 5th position and a chlorine atom at the 6th position on the benzene ring fused with a thiadiazole ring. This compound is known for its applications in various fields, including medicinal chemistry, materials science, and organic synthesis .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-6-chloro-2,1,3-benzothiadiazole typically involves the reaction of 2-amino-5-chlorobenzenethiol with nitrous acid, leading to the formation of the desired benzothiadiazole derivative. The reaction conditions often include the use of solvents like pyridine and reagents such as thionyl chloride .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process generally includes steps like diazotization, cyclization, and purification through recrystallization or chromatography .

化学反应分析

Types of Reactions

5-Amino-6-chloro-2,1,3-benzothiadiazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert it back to the corresponding diamine.

Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions often involve specific temperatures, solvents, and catalysts to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while nucleophilic substitution can produce various substituted benzothiadiazole derivatives .

科学研究应用

Medicinal Chemistry

ABT has been extensively studied for its potential biological activities , including:

- Antimicrobial Properties : Research indicates that ABT exhibits activity against various bacterial strains. A study demonstrated its effectiveness against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antibacterial agent .

- Anticancer Activity : ABT has shown promise in targeting cancer cells. For example, it modulates cell growth in breast cancer cell lines by inhibiting specific kinases involved in cell proliferation .

Material Science

In material science, ABT is utilized as a building block for synthesizing:

- Polymers : Its unique structure allows for the creation of functionalized polymers that can be used in coatings and adhesives.

- Dyes and Pigments : The compound's ability to undergo various chemical transformations makes it valuable in producing colorants for industrial applications .

Data Table: Summary of Applications

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of ABT against several pathogenic bacteria. The results indicated that ABT inhibited bacterial growth effectively at concentrations as low as 10 µg/mL. This suggests its potential use as an antibacterial agent in pharmaceuticals.

Case Study 2: Anticancer Mechanism

Research conducted on breast cancer cell lines demonstrated that ABT inhibits the activity of specific kinases involved in cell signaling pathways. This inhibition resulted in reduced cell proliferation and induced apoptosis in cancer cells. The study highlights ABT's potential as a lead compound for developing new anticancer therapies.

作用机制

The mechanism of action of 5-Amino-6-chloro-2,1,3-benzothiadiazole involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

相似化合物的比较

Similar Compounds

2,1,3-Benzothiadiazole: A parent compound with similar structural features but lacking the amino and chloro substituents.

4-Amino-2,1,3-benzothiadiazole: Another derivative with an amino group at the 4th position.

5-Bromobenzo[c][1,2,5]thiadiazole: A brominated derivative used in various chemical applications

Uniqueness

5-Amino-6-chloro-2,1,3-benzothiadiazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both amino and chloro groups allows for diverse chemical modifications and interactions, making it a valuable compound in research and industrial applications .

生物活性

5-Amino-6-chloro-2,1,3-benzothiadiazole (CAS: 100191-31-9) is a heterocyclic compound known for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of its biological activities, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following structural features:

- Molecular Formula: C₆H₄ClN₃S

- Molecular Weight: 185.63 g/mol

- IUPAC Name: 6-chlorobenzo[c][1,2,5]thiadiazol-5-amine

- SMILES Notation: NC1=CC2=NSN=C2C=C1Cl

This compound contains an amino group at the 5th position and a chlorine atom at the 6th position on a fused benzene-thiadiazole ring system.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound has shown potential as an antibacterial agent with Minimum Inhibitory Concentration (MIC) values comparable to established antibiotics.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus (MRSA) | 12.5 - 25 |

| Escherichia coli | 25 - 50 |

| Salmonella typhimurium | 50 |

These findings suggest that the compound could be developed further as a therapeutic agent for treating bacterial infections.

Anticancer Activity

In addition to its antimicrobial properties, this compound has been investigated for its anticancer effects. Preliminary studies indicate that it may inhibit the proliferation of cancer cells through various mechanisms:

- Induction of Apoptosis: The compound has been shown to activate apoptotic pathways in cancer cell lines.

- Cell Cycle Arrest: Research indicates that it can induce G1 phase arrest in certain cancer cells.

- Inhibition of Tumor Growth: In vivo studies have demonstrated a reduction in tumor size when treated with this compound.

The biological effects of this compound are attributed to its ability to interact with specific molecular targets within cells. The proposed mechanisms include:

- Enzyme Inhibition: The compound may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell metabolism.

- Nucleic Acid Interaction: It has been suggested that the compound can bind to nucleic acids, disrupting replication processes in both bacteria and cancer cells.

Case Studies and Research Findings

Several studies have explored the biological activities of this compound:

- Antimicrobial Efficacy Study : A comparative study assessed the antibacterial activity of various benzothiadiazole derivatives against clinical strains of bacteria. The results indicated that this compound exhibited potent activity against resistant strains, making it a candidate for further drug development .

- Anticancer Research : A study focusing on the anticancer properties revealed that treatment with this compound led to a significant decrease in cell viability in several cancer cell lines. The authors highlighted its potential as a lead compound for developing new anticancer therapies .

常见问题

Basic Questions

Q. What are the recommended storage and handling protocols for 5-Amino-6-chloro-2,1,3-benzothiadiazole to ensure laboratory safety?

- Methodological Answer : Store the compound in a cool, dry environment (2–8°C) in tightly sealed containers to prevent moisture absorption or degradation. Use personal protective equipment (PPE) including gloves, lab coats, and eye protection. In case of skin contact, wash immediately with soap and water; for inhalation, move to fresh air and seek medical attention. Refer to the safety data sheet for detailed emergency procedures .

Q. What initial synthetic steps are recommended for preparing derivatives of this compound?

- Methodological Answer : Begin with nucleophilic substitution or coupling reactions. For example, reflux the compound with imidazoline derivatives (e.g., imidazoline-2-sulfonic acid) in polar aprotic solvents like isopropanol. Use catalysts such as phosphorus oxychloride for cyclization reactions, followed by NaOH treatment to isolate the product .

Q. What key physical properties influence the reactivity of this compound in synthetic applications?

- Methodological Answer : The compound’s electron-deficient benzothiadiazole core and chloro/amino substituents enhance its electrophilicity, making it reactive in cross-coupling or cycloaddition reactions. Monitor solubility in solvents like pyridine or isopropanol to optimize reaction homogeneity .

Advanced Research Questions

Q. How do reaction conditions (solvent, catalyst, temperature) impact the yield and purity of tizanidine synthesized from this compound?

- Methodological Answer :

- Solvent : Isopropanol improves solubility of imidazoline intermediates, while pyridine acts as a base and solvent in reactions with 2-chloro-2-imidazoline hydrochloride, achieving 90.5% yield .

- Catalyst : Phosphorus oxychloride facilitates cyclization, but excessive use may reduce purity. Post-reaction NaOH treatment neutralizes acidic byproducts.

- Temperature : Reflux conditions (80–100°C) are critical for imidazoline coupling; lower temperatures result in incomplete reactions .

Q. What analytical techniques are most effective for assessing the purity of synthesized derivatives?

- Methodological Answer :

- HPLC : Quantify tizanidine HCl purity (>99%) using a C18 column with UV detection at 254 nm .

- NMR Spectroscopy : Confirm structural integrity via characteristic peaks (e.g., aromatic protons at δ 7.2–8.1 ppm, NH₂ signals at δ 5.5–6.0 ppm) .

- Melting Point Analysis : Compare observed mp with literature values (e.g., tizanidine HCl mp ~300°C) to detect impurities .

Q. How can contradictions in reported synthetic yields (e.g., 70–93.6% for tizanidine) be resolved experimentally?

- Methodological Answer :

- Reproducibility Checks : Standardize solvent purity, catalyst concentration, and heating rates across labs.

- Byproduct Analysis : Use LC-MS to identify side products (e.g., unreacted imidazoline derivatives) that may depress yields.

- Kinetic Studies : Monitor reaction progress via TLC or in situ IR to optimize termination points .

Q. What strategies enhance the pharmacological evaluation of this compound derivatives?

- Methodological Answer :

- In Vivo Models : Use rodent assays for analgesic activity (e.g., tail-flick test) and anti-inflammatory screening (carrageenan-induced paw edema).

- Dose-Response Studies : Administer derivatives at 10–100 mg/kg to establish therapeutic windows.

- SAR Analysis : Modify substituents (e.g., fluoro or bromo groups) to correlate electronic effects with bioactivity .

Q. How can computational chemistry guide the design of novel this compound derivatives?

- Methodological Answer :

- DFT Calculations : Predict electrophilic/nucleophilic sites using HOMO-LUMO gaps. For example, the chloro group at position 6 is a strong electron-withdrawing site, favoring nucleophilic attack.

- Molecular Docking : Simulate binding affinities with target proteins (e.g., α2-adrenergic receptors for tizanidine analogs) to prioritize synthesis .

属性

IUPAC Name |

5-chloro-2,1,3-benzothiadiazol-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClN3S/c7-3-1-5-6(2-4(3)8)10-11-9-5/h1-2H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCGIAUJBFGRFHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC2=NSN=C21)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。